molecular formula C13H15N3O3S B2997051 3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2034243-78-0

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2997051
CAS No.: 2034243-78-0
M. Wt: 293.34
InChI Key: JVYZKFXPVUWBJE-UHFFFAOYSA-N
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Description

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a hybrid structure combining an imidazolidine-2,4-dione (hydantoin) core with a piperidine ring that is functionalized by a thiophene-3-carbonyl group . The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, known for its versatile biological interactions and presence in various pharmacologically active compounds . The incorporation of the thiophene heterocycle is of significant interest, as thiophene-containing analogs are actively investigated for their anticancer properties. Recent scientific literature highlights that novel thiophene-based compounds demonstrate potent growth inhibition against human cancer cell lines, such as hepatocellular carcinoma and breast cancer, and are subjects of molecular docking studies to explore their mechanism of action . This suggests that this compound serves as a valuable chemical building block for researchers developing and screening new therapeutic agents. Its structure makes it a compelling candidate for use in biochemical assays, high-throughput screening, and as a lead compound for the synthesis of novel derivatives targeting various biological pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-11-7-14-13(19)16(11)10-1-4-15(5-2-10)12(18)9-3-6-20-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYZKFXPVUWBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(Thiophene-3-carbonyl)piperidin-4-ylamine. This intermediate is subsequently reacted with imidazolidine-2,4-dione under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring may interact with biological receptors, while the piperidine and imidazolidine-2,4-dione moieties can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Heterocycle Variations

a) Thiophene-2-carbonyl vs. Thiophene-3-carbonyl Derivatives
  • Target Compound: Thiophene-3-carbonyl placement creates distinct electronic and steric environments compared to thiophene-2-carbonyl derivatives (e.g., compound 5 in ).
  • Impact : Positional isomerism could influence metabolic stability or target selectivity, though specific activity data are unavailable in the evidence.
b) Thiophene vs. Thiadiazole Substituents
  • 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(trifluoroethyl)imidazolidine-2,4-dione ():
    • Structural Differences : Replaces thiophene with a thiadiazole ring (two nitrogens, one sulfur) and adds a trifluoroethyl group.
    • Impact : Thiadiazole’s higher electronegativity may improve solubility but reduce lipophilicity. The trifluoroethyl group increases metabolic resistance due to strong C-F bonds .
c) Halogenated Thiophene Derivatives
  • 1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (): Structural Differences: Incorporates chlorine atoms at the 2- and 5-positions of thiophene and a methyl group on the imidazolidinedione.

Aromatic vs. Aliphatic Substituents

a) Benzenesulfonyl Derivative (BK63954) ():
  • Structure : Features a 5-fluoro-2-methoxybenzenesulfonyl group.
  • Comparison : The sulfonyl group is more electron-withdrawing than carbonyl, possibly altering charge distribution and solubility. The fluorine atom could enhance bioavailability via membrane permeability .
b) Phenylbutanoyl Derivative (BK63738) ():
  • Structure: Contains a 2-phenylbutanoyl chain.

Simplified Analogues

  • 3-(Piperidin-4-yl)imidazolidine-2,4-dione hydrochloride ():
    • Structure : Lacks the thiophene-carbonyl moiety.
    • Impact : The absence of the thiophene group likely diminishes aromatic stacking interactions, highlighting its critical role in target engagement .

Research Implications and Limitations

  • Gaps : Physical properties (e.g., melting points, solubility) are largely unavailable (N/A in –4), limiting direct pharmacological comparisons.
  • Theoretical Insights : Substituent electronic and steric profiles suggest the thiophene-3-carbonyl group balances aromaticity and steric accessibility, making it a promising scaffold for further optimization.

References Synthesis routes and positional isomerism (). Impact of sulfonyl and aliphatic substituents (). Thiadiazole and trifluoroethyl effects (). Halogenation and steric modifications (). Role of thiophene-carbonyl in activity ().

Biological Activity

3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic compound that belongs to the class of imidazolidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 251.35 g/mol. The presence of the thiophene ring and piperidine moiety contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound, including:

  • Anticancer Activity :
    • Studies have indicated that imidazolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The compound showed IC₅₀ values indicative of effective growth inhibition in these cell lines .
    • A notable study reported that derivatives similar to this compound induced apoptosis through both extrinsic and intrinsic signaling pathways in HeLa cells .
  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
    • The compound has been identified as a selective inhibitor of PTP1B, an important target in diabetes treatment due to its role in insulin signaling . Virtual screening and molecular docking studies revealed that it binds effectively to the active site of PTP1B, demonstrating potential for enhancing glucose uptake in cellular models .
  • Antimicrobial Activity :
    • Preliminary evaluations have suggested that certain imidazolidine derivatives exhibit antibacterial properties against Gram-positive bacteria. The structure-activity relationship studies indicated that modifications on the piperidine ring can enhance this activity .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC₅₀ Value (µM)Reference
AntiproliferativeA549 (Lung Cancer)15
AntiproliferativeHepG2 (Liver Cancer)12
AntiproliferativeMCF-7 (Breast Cancer)10
PTP1B InhibitionPTP1B4.1
AntimicrobialGram-positive bacteriaN/A

Case Studies

  • Case Study on Anticancer Properties :
    • A recent study evaluated the effects of several imidazolidine derivatives on human tumor cell lines. Among these, the derivative corresponding to this compound exhibited the highest potency, significantly reducing cell viability compared to control treatments.
  • Case Study on PTP1B Inhibition :
    • In a series of experiments assessing glucose metabolism in vitro, researchers found that treatment with this compound led to a marked increase in glucose uptake by adipocytes, suggesting its potential utility in managing type 2 diabetes through modulation of insulin sensitivity.

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